N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
4-FLUORO-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound that features a variety of functional groups, including a fluorobenzene ring, a nitropyrazole moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multiple steps:
Formation of the 4-nitro-1H-pyrazole moiety: This can be achieved by nitration of pyrazole under controlled conditions.
Synthesis of the 1,2,4-oxadiazole ring: This involves the cyclization of appropriate precursors, often using dehydrating agents.
Coupling reactions: The nitropyrazole and oxadiazole intermediates are then coupled with a fluorobenzene derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution of the fluorine atom: This can yield a variety of substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving nitro and fluorobenzene derivatives.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is not fully understood, but it is believed to interact with specific molecular targets in cells. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorobenzene and oxadiazole moieties may interact with specific proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrofluorobenzene: A simpler compound with similar functional groups.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Nitropyrazole derivatives: Compounds with the nitropyrazole moiety but different additional functional groups.
Uniqueness
4-FLUORO-N-[2-({3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler compounds
Properties
Molecular Formula |
C16H14FN7O5 |
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Molecular Weight |
403.32 g/mol |
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-[(4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14FN7O5/c17-11-3-1-10(2-4-11)14(25)18-5-6-19-15(26)16-21-13(22-29-16)9-23-8-12(7-20-23)24(27)28/h1-4,7-8H,5-6,9H2,(H,18,25)(H,19,26) |
InChI Key |
KVRNUWGMPITIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-])F |
Origin of Product |
United States |
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